molecular formula C35H38N4O6 B000393 Manidipine CAS No. 89226-50-6

Manidipine

Cat. No.: B000393
CAS No.: 89226-50-6
M. Wt: 610.7 g/mol
InChI Key: ANEBWFXPVPTEET-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Manidipine primarily targets the L- and T-type voltage-dependent calcium channels on smooth muscle cells . These channels play a crucial role in the contraction of vascular smooth muscle, which is a key factor in regulating blood pressure .

Mode of Action

This compound binds to and dissociates slowly from these calcium channels, effectively blocking the entrance of extracellular calcium into the cell . This action prevents the contraction of the smooth muscle cells . As a result, vasodilation occurs, which leads to a decrease in blood pressure .

Biochemical Pathways

The contraction of vascular smooth muscle is stimulated by Gq coupled receptors, which produce calcium release from the sarcoplasmic reticulum . This is followed by the opening of voltage-dependent calcium channels and an influx of calcium into the cell, ultimately producing contraction . This compound’s action of blocking these calcium channels disrupts this pathway, preventing contraction and leading to vasodilation .

Pharmacokinetics

This likely contributes to the antihypertensive effect by reducing blood volume .

Result of Action

The primary molecular effect of this compound’s action is the prevention of calcium influx into smooth muscle cells, leading to vasodilation . On a cellular level, this results in a decrease in blood pressure . Additionally, this compound produces renal vasodilation and an increase in natriuresis, which likely contributes to its antihypertensive effect by reducing blood volume .

Action Environment

This suggests that its efficacy and stability may be influenced by factors related to the vasculature and the lipid environment of the body .

Properties

IUPAC Name

5-O-[2-(4-benzhydrylpiperazin-1-yl)ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H38N4O6/c1-24-30(34(40)44-3)32(28-15-10-16-29(23-28)39(42)43)31(25(2)36-24)35(41)45-22-21-37-17-19-38(20-18-37)33(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-16,23,32-33,36H,17-22H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANEBWFXPVPTEET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H38N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

89226-75-5 (di-hydrochloride)
Record name Manidipine [INN]
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DSSTOX Substance ID

DTXSID2043745
Record name Manidipine
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Molecular Weight

610.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<1mg/mL
Record name Manidipine
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Mechanism of Action

Contraction of vascular smooth muscle is stimulated by Gq coupled receptors which produce calcium release from the sarcoplasmic reticulum. This is followed by opening of voltage dependent calcium channels and an influx of calcium into the cell ultimately producing contraction. Manidipine binds to and dissociates slowly from L- and T-type voltage dependent calcium channels on smooth muscle cells, blocking the entrance of extracellular calcium into the cell and preventing this contraction. This produces vasodilation which decreases blood pressure. Manidipine produces renal vasodilation and an increase in natriuresis. This likely contributes to the antihypertensive effect by reducing blood volume. Manidipine is selective for the vasculature and does not produce significant effects on the heart or central nervous system at clinically relevant dosages.
Record name Manidipine
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CAS No.

89226-50-6
Record name Manidipine
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Record name Manidipine [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Manidipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09238
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Record name Manidipine
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Record name 2-(4-Diphenylmethyl-1-piperazinyl)ethyl methyl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate
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Record name MANIDIPINE
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Synthesis routes and methods

Procedure details

To a suspension of 2,6-dimethyl-4-(3-nitro-phenyl)-1,4-dihydro-pyridine-3,5-dicarboxylic acid monomethyl ester (5 gm), dicyclohexyl carbodiimide (3.08 gm) and dimethylamino pyridine (0.25 gm) in toluene (30 ml) at room temperature was added 2-(4-benzhydryl piperazine-1-yl)ethanol (7.5 gm). Reaction mass was then heated to 70-75° C. for 2 hours. Reaction mass was then cooled to room temperature and filtered. Toluene layer was concentrated under vacuum to get manidipine base (5 gm).
Quantity
3.08 g
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of Manidipine?

A1: this compound is a dihydropyridine calcium channel blocker. It exerts its antihypertensive effect by inhibiting voltage-dependent calcium inward currents in smooth muscle cells. [] This inhibition leads to systemic vasodilation and a subsequent reduction in blood pressure. []

Q2: How does this compound's action on afferent and efferent arterioles contribute to its renal effects?

A2: Unlike some other dihydropyridines, this compound acts on both afferent and efferent arterioles. [] This dual action helps increase renal blood flow and glomerular filtration rate without significantly impacting intraglomerular pressure, potentially offering renoprotective benefits. []

Q3: Does this compound directly influence sodium excretion?

A3: Research suggests that this compound may possess a direct natriuretic effect, meaning it can increase sodium excretion independent of its blood pressure-lowering effects. Studies in both spontaneously hypertensive and normotensive rats support this notion, pointing towards a direct renal tubular effect. []

Q4: How does this compound compare to Angiotensin Converting Enzyme inhibitors in terms of renal effects?

A4: this compound's ability to dilate both afferent and efferent arterioles, along with its potential direct natriuretic effect, results in renal hemodynamic changes that share similarities with those observed with Angiotensin Converting Enzyme inhibitors. [] This suggests a potential advantage of this compound in managing hypertension with concurrent renal impairment.

Q5: Does this compound affect oxidative stress?

A5: this compound demonstrates potential in modulating oxidative stress. It has been shown to decrease p22phox, a subunit of the NAD(P)H oxidase system responsible for generating superoxide radicals, and increase heme oxygenase-1 (HO-1), a protein with antioxidant and cytoprotective effects. [] This modulation of oxidative stress markers could contribute to this compound's protective effects against hypertension-related organ damage.

Q6: What is the molecular formula and weight of this compound?

A6: this compound's molecular formula is C36H38N4O6 · 2HCl, and its molecular weight is 683.6 g/mol.

Q7: What spectroscopic data is available for this compound?

A7: Several analytical techniques have been employed to characterize this compound. UV-vis spectrophotometry is commonly used to assess its photodegradation [], while High Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) allows for the identification and quantification of this compound and its metabolites in biological samples. [, ]

Q8: What is the bioavailability of this compound?

A8: this compound exhibits variable bioavailability. Factors like formulation and co-administration with other medications can influence its absorption. For instance, grapefruit juice, a known inhibitor of CYP3A4, can significantly increase the bioavailability of this compound enantiomers. []

Q9: How does the pharmacokinetic profile of this compound differ between young and elderly patients?

A9: In elderly individuals, this compound exhibits higher peak concentrations (Cmax) and a longer elimination half-life (t1/2) compared to younger individuals. [] This difference highlights the importance of age-appropriate dosing to optimize therapeutic outcomes and minimize the risk of adverse events.

Q10: Does this compound interact with other medications?

A10: Yes, this compound can interact with other medications. Co-administration with delapril, an Angiotensin Converting Enzyme inhibitor, has been shown to slightly decrease the bioavailability of this compound. [] These findings underscore the need for careful consideration of potential drug interactions when prescribing this compound.

Q11: What are the primary therapeutic applications of this compound?

A11: this compound is primarily indicated for the treatment of mild to moderate essential hypertension. [, ]

Q12: How does this compound impact albuminuria in hypertensive patients with diabetes?

A12: Studies suggest that this compound can significantly reduce albuminuria in hypertensive patients with diabetes. [, ] This renoprotective effect, coupled with its antihypertensive action, makes this compound a potentially valuable treatment option for these patients.

Q13: Does this compound demonstrate any beneficial effects on glucose and lipid metabolism in patients with hypertension and type 2 diabetes?

A13: While this compound effectively reduces blood pressure in hypertensive patients with type 2 diabetes, its impact on glucose and lipid metabolism appears to be neutral. [, ] This suggests that it doesn't negatively affect these metabolic parameters while effectively managing blood pressure.

Q14: What are the effects of this compound on platelet aggregation?

A14: this compound has shown promising results in inhibiting platelet aggregation, particularly in elderly patients with isolated systolic hypertension and type 2 diabetes mellitus. [] This effect may offer additional cardiovascular benefits beyond its antihypertensive action.

Q15: What are the common adverse effects associated with this compound?

A15: Most adverse effects associated with this compound are mild and related to vasodilation. Commonly reported events include ankle edema, headache, palpitation, flushing, dizziness, rash, and fatigue. []

Q16: Does this compound have a higher risk of causing pedal edema compared to other calcium channel blockers?

A16: While pedal edema is a known side effect of calcium channel blockers, this compound appears to have a lower potential for causing it compared to Amlodipine. [, ]

Q17: What strategies have been explored to improve the solubility and bioavailability of this compound?

A17: Several formulation approaches have been investigated to enhance this compound's solubility and bioavailability. These include solid dispersions using various carriers like PEG6000 [], Kolliwax GMS II, and SLS []. Self-nanoemulsifying drug delivery systems (SNEDDS) have also been developed and show promise in enhancing this compound's solubility and absorption. []

Q18: What are the potential biomarkers for monitoring this compound's efficacy and safety?

A19: While specific biomarkers for this compound are currently limited, researchers are exploring potential candidates like urinary albumin excretion rate [, ] and left ventricular mass index [] as indicators of its therapeutic efficacy in specific patient populations.

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